1-(Piperidin-4-ylcarbonyl)azepane
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Overview
Description
1-(Piperidin-4-ylcarbonyl)azepane is a heterocyclic compound featuring a seven-membered azepane ring fused with a piperidine ring. This compound is known for its diverse biological activities, including antitumor, antiviral, and antibacterial properties. Its unique structure makes it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Piperidin-4-ylcarbonyl)azepane can be synthesized through several methods. One common approach involves the reaction of piperidine with azepane under specific conditions to form the desired compound. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-4-ylcarbonyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and acids are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1-(Piperidin-4-ylcarbonyl)azepane has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It exhibits biological activities such as antitumor, antiviral, and antibacterial properties, making it a subject of study in drug development.
Medicine: Research focuses on its potential therapeutic applications, including its role in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-ylcarbonyl)azepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the observed biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: A six-membered ring compound commonly used in medicinal chemistry.
Azepane: A seven-membered ring compound similar to 1-(Piperidin-4-ylcarbonyl)azepane but without the piperidine ring.
Uniqueness: this compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
azepan-1-yl(piperidin-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c15-12(11-5-7-13-8-6-11)14-9-3-1-2-4-10-14/h11,13H,1-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKOHTHENZSVRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383325 |
Source
|
Record name | 1-(piperidin-4-ylcarbonyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86542-89-4 |
Source
|
Record name | 1-(piperidin-4-ylcarbonyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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